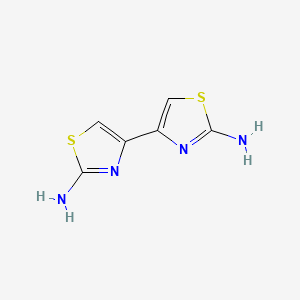

2,2'-Diamino-4,4'-bithiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-5-9-3(1-11-5)4-2-12-6(8)10-4/h1-2H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMTBTUKQIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 | |

| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19882 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074879 | |

| Record name | 2,2'-Diamino-4,4'-Bithiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-59-6 | |

| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19882 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Diamino-4,4′-bithiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,4'-Bithiazole)-2,2'-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-4,4'-Bithiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Diamino-4,4'-bithiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Diamino-4,4'-bithiazole from 1,4-dibromobutanedione and Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-diamino-4,4'-bithiazole, a valuable heterocyclic compound with applications as a ligand for metal complexes and a versatile building block in organic synthesis.[1][2] The synthesis involves the reaction of 1,4-dibromobutanedione with thiourea. This document details the experimental protocol, physicochemical properties of the involved substances, and a graphical representation of the synthesis workflow.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the final product is presented below for easy reference.

| Property | 1,4-Dibromobutanedione | Thiourea | This compound |

| CAS Number | 6305-43-7 | 57-13-6 (Note: this is for Urea, a related compound) | 58139-59-6[2][3][4][5][6][7][8][9] |

| Molecular Formula | C₄H₄Br₂O₂ | CH₄N₂S | C₆H₆N₄S₂[2][3][4][6] |

| Molecular Weight | 243.88 g/mol | 76.12 g/mol | 198.27 g/mol [2][3][4] |

| Melting Point | Not available | 176-178 °C | 237-240 °C (decomposes)[4][7] |

| Boiling Point | Not available | Not available | 499.8±20.0 °C (Predicted)[4][7] |

| Density | Not available | 1.405 g/cm³ | 1.590±0.06 g/cm³ (Predicted)[4][7] |

| Appearance | Not available | White crystalline solid | White to Light yellow to Light orange powder/crystal[4][6][7] |

| Solubility | Not available | Soluble in water | Soluble in pyridine[4][7] |

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.[1][3]

Materials:

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Stirring device

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Beakers

-

pH indicator paper or pH meter

Procedure:

-

To a three-necked flask equipped with a reflux condenser and a stirring device, add 9.0 g (0.036 mol) of 1,4-dibromobutanedione, 5.4 g (0.072 mol) of thiourea, and 200 mL of absolute ethanol.[1][3]

-

Heat the mixture to reflux with constant stirring for 2 hours.[1][3]

-

After the reflux period, pour the reaction mixture into 100 mL of hot water (45-50 °C).[1][3]

-

Under continuous stirring, add concentrated aqueous ammonia (22-25%) to the mixture until the pH reaches 8-9.[3] A pale yellow precipitate will form.

-

Collect the crude product by filtration.[1]

-

Recrystallize the crude product from a mixed solvent of ethanol and water (3:1 by volume).[1][3]

-

Dry the purified product to obtain this compound. The reported yield is 5.9 g.[3]

Reaction and Workflow Diagrams

The synthesis of this compound proceeds via a Hantzsch-type thiazole synthesis. The general workflow for this synthesis is depicted below.

The proposed reaction mechanism for the formation of one of the thiazole rings is illustrated below. The formation of the bithiazole involves this reaction occurring at both ends of the 1,4-dibromobutanedione molecule.

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

1,4-Dibromobutanedione: This compound is a lachrymator and should be handled with care.

-

Thiourea: May be harmful if swallowed or inhaled. It is a suspected carcinogen.

-

Ethanol: Flammable liquid and vapor.

-

Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

-

This compound: Causes skin and serious eye irritation.[6] When heated to decomposition, it emits toxic fumes.[4][5]

Always consult the Safety Data Sheet (SDS) for each chemical before use for complete and detailed safety information.

Conclusion

The synthesis of this compound from 1,4-dibromobutanedione and thiourea is a straightforward and efficient method for producing this valuable compound. The protocol described in this guide, along with the provided physicochemical data and safety information, should serve as a valuable resource for researchers in the fields of chemistry and drug development. Adherence to the experimental details and safety precautions is essential for a successful and safe synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 58139-59-6 | FD60849 [biosynth.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 58139-59-6 [m.chemicalbook.com]

- 5. This compound | 58139-59-6 [amp.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 58139-59-6 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Diamino-4,4'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2'-Diamino-4,4'-bithiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its key chemical and physical characteristics, provides experimental protocols for its synthesis, and illustrates the synthetic workflow.

Core Physicochemical Data

This compound, with the CAS number 58139-59-6, is a symmetrical molecule composed of two amino-substituted thiazole rings.[1][2][3] Its chemical structure lends itself to applications as a ligand for metal complexes and as a foundational component in the synthesis of more complex molecules.[3][4] The physicochemical properties of this compound are critical for its application in drug design and materials science, influencing factors such as solubility, bioavailability, and reactivity.

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some variation exists in the reported melting points, which may be attributable to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄S₂ | [1][2][3] |

| Molecular Weight | 198.27 g/mol | [1][3] |

| Appearance | White to light yellow or light orange powder/crystal | [1][2][5] |

| Melting Point | 237-240 °C (with decomposition) | [1] |

| 250 °C (with decomposition) | [2][3] | |

| ~180-185 °C | [4][5] | |

| Boiling Point (Predicted) | 499.8 ± 20.0 °C | [1] |

| Density (Predicted) | 1.590 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 2.84 ± 0.10 | [1] |

| logP (Predicted) | 1.431 | [6] |

| Solubility | Soluble in DMSO and DMF; insoluble in water | [4][5] |

| Hydrogen Bond Acceptor Count | 6 | [2][6] |

| Hydrogen Bond Donor Count | 2 | [2][6] |

| Rotatable Bond Count | 1 | [6] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings and the consistent production of high-quality compounds. The following sections provide a protocol for the synthesis of this compound and a general method for the determination of the partition coefficient for thiazole derivatives.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of 1,4-dibromobutanedione with thiourea in ethanol.[4][7]

Materials:

Procedure:

-

To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-dibromobutanedione, thiourea, and absolute ethanol.[4][7]

-

Under stirring, add concentrated aqueous ammonia to the mixture to adjust the pH to 8-9, resulting in the formation of a pale yellow precipitate.[7]

-

Allow the precipitate to stand, then collect the crude product by filtration.[4][7]

-

Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).[4][7]

Determination of Partition Coefficient (logP) for Thiazole Derivatives

The partition coefficient between n-octanol and water is a critical parameter in drug development, providing insight into the lipophilicity of a compound. The following is a general "shake flask" method applicable to thiazole derivatives.[8]

Methodology:

-

Prepare stock solutions of the thiazole derivative in both n-octanol saturated with water and water saturated with n-octanol.[8]

-

In a suitable vessel, combine 10 mL of one of the saturated solvents with a known volume (e.g., 200 µL) of the corresponding stock solution.[8]

-

Add 10 mL of the other saturated solvent to the mixture.[8]

-

Incubate the mixture at a constant temperature (e.g., 25 °C) with shaking (e.g., 180 rpm) for 24 hours to allow for equilibration.[8]

-

After incubation, separate the two immiscible phases.[8]

-

Determine the concentration of the thiazole derivative in each phase using a suitable analytical technique, such as UV spectroscopy at the compound's maximum absorption wavelength.[8]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound CAS#: 58139-59-6 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 58139-59-6 | FD60849 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity - ProQuest [proquest.com]

An In-depth Technical Guide to 2,2'-Diamino-4,4'-bithiazole

CAS Number: 58139-59-6

Intended Audience: This document is for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological applications of 2,2'-Diamino-4,4'-bithiazole.

Executive Summary

This compound is a heterocyclic compound featuring a bithiazole core scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While the specific biological activities of this compound itself are not extensively documented in publicly available literature, its derivatives have shown promise as inhibitors of key cellular signaling pathways, including those mediated by protein kinases. This guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities of this compound, drawing insights from the study of its close analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 58139-59-6 | [1][2] |

| Molecular Formula | C₆H₆N₄S₂ | [1][2] |

| Molecular Weight | 198.27 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 237-240 °C (decomposition) | [1] |

| Boiling Point (Predicted) | 499.8 ± 20.0 °C | [1] |

| Density (Predicted) | 1.590 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.84 ± 0.10 | [1] |

| Storage Conditions | 2-8°C, protect from light, store under nitrogen | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of 1,4-dibromo-2,3-butanedione with thiourea. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-dibromo-2,3-butanedione

-

Thiourea

-

Absolute Ethanol

-

Concentrated Aqueous Ammonia

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1,4-dibromo-2,3-butanedione and a twofold molar excess of thiourea.

-

Add absolute ethanol to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux with constant stirring for a minimum of 2 hours.

-

After the reflux period, allow the mixture to cool and then pour it into hot water.

-

Adjust the pH of the aqueous mixture to 8-9 by the dropwise addition of concentrated aqueous ammonia. This will induce the precipitation of the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Potential Mechanisms of Action

Direct studies on the biological activity of this compound are limited. However, the bithiazole scaffold is a key component of several biologically active molecules, and derivatives of this compound have been investigated as potential therapeutic agents.

Kinase Inhibition

Derivatives of this compound have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation. For instance, certain substituted bithiazole-2,2'-diamines have shown inhibitory activity against c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs).

The proposed mechanism for this inhibition is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: A diagram showing the potential mechanism of kinase inhibition by this compound derivatives.

Anticancer and Antimicrobial Potential

Representative Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound, based on the activities observed for its derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific protein kinase.

Materials:

-

Purified recombinant protein kinase

-

Kinase-specific peptide substrate

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

ATP (radiolabeled or for use with a detection antibody)

-

Kinase reaction buffer

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the protein kinase and its specific peptide substrate to each well.

-

Add the diluted compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a predetermined time at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified duration.

-

Terminate the reaction by adding a stop solution.

-

Quantify the extent of substrate phosphorylation using an appropriate detection method (e.g., ELISA with a phosphospecific antibody, or measurement of incorporated radioactivity).

-

Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound represents a valuable chemical scaffold with potential applications in drug discovery and materials science. While further research is needed to fully elucidate the biological activities of the core molecule, the promising activities of its derivatives, particularly as kinase inhibitors, warrant further investigation. The synthesis protocol and representative biological assays provided in this guide offer a foundation for researchers to explore the therapeutic potential of this and related compounds.

References

Molecular structure and IUPAC name of "2,2'-Diamino-4,4'-bithiazole"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and characterization of 2,2'-Diamino-4,4'-bithiazole. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring two thiazole rings linked at their 4th positions, with amino groups attached at the 2nd position of each ring. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | [1] |

| Synonyms | [4,4'-Bithiazole]-2,2'-diamine, 2,2'-Diamino-4,4'-bis(1,3-thiazole) | [2][3] |

| CAS Number | 58139-59-6 | [1][4][5] |

| Molecular Formula | C₆H₆N₄S₂ | [1][4][5] |

| Molecular Weight | 198.27 g/mol | [5][6] |

| Appearance | White to light yellow or light orange powder/crystal | [1][4][5] |

| Melting Point | 237-240 °C (decomposition) | [3][5] |

| Solubility | Soluble in DMSO and DMF; insoluble in water | |

| pKa (Predicted) | 2.84 ± 0.10 | [4][5] |

Molecular Structure

The molecular structure of this compound consists of two interconnected thiazole rings. This planar molecule is of significant interest in coordination chemistry and materials science due to its potential as a ligand.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 1,4-dibromo-2,3-butanedione with thiourea.

Materials:

-

1,4-Dibromo-2,3-butanedione

-

Thiourea

-

Ethanol

-

Water

-

Concentrated Ammonia

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1,4-dibromo-2,3-butanedione and thiourea in a 1:2 molar ratio.

-

Add ethanol as a solvent and heat the mixture to reflux with stirring for approximately 2 hours.

-

After the reflux period, pour the reaction mixture into hot water.

-

Neutralize the mixture with concentrated ammonia, which will cause the product to precipitate.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.

Spectroscopic Data

The structural characterization of this compound is typically performed using various spectroscopic techniques.

| Spectroscopic Data | Observed Values |

| ¹H NMR (DMSO-d₆) | δ 6.7 (s, 2H, thiazole-H), δ 7.1 (s, 4H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 101.5 (thiazole-CH), δ 148.0 (thiazole-C), δ 168.0 (thiazole-C-NH₂) |

| Mass Spectrometry (Exact Mass) | 198.00338856 |

Note: NMR data is interpreted from spectral images and may have slight variations.

Applications

This compound serves as a versatile building block in several areas of chemical science:

-

Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with a variety of metal ions. These complexes are being explored for their potential in catalysis and materials science.

-

Organic Synthesis: The molecule is a precursor for the synthesis of more complex heterocyclic systems, including polymers and macrocycles with interesting electronic and photophysical properties.

-

Materials Science: Bithiazole-containing polymers have been investigated for their semiconducting properties, suggesting potential applications in organic electronics.

References

Spectroscopic data (NMR, FT-IR, Mass Spec) of "2,2'-Diamino-4,4'-bithiazole"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2,2'-Diamino-4,4'-bithiazole. The information presented herein is essential for its identification, characterization, and application in pharmaceutical research and development. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry collectively provide a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a prominent singlet signal at approximately 6.99 ppm. This signal is attributed to the protons of the two primary amine (-NH₂) groups attached to the thiazole rings. The integration of this peak corresponds to the four protons of the two amino groups.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the bithiazole core.

| Carbon Atom | Chemical Shift (δ) ppm |

| C2, C2' (Carbon atoms bearing the amino groups) | ~168 ppm |

| C4, C4' (Carbon atoms at the bithiazole linkage) | ~145 ppm |

| C5, C5' (Unsubstituted carbon atoms on the thiazole rings) | ~105 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3443, 3281, 3164 | N-H Stretching | Primary Amine (-NH₂) |

| 3127 | C-H Stretching | Aromatic C-H |

| 1590 | C=N Stretching | Thiazole Ring |

| 1559, 1389, 1292, 1238 | Skeletal Stretching | Bithiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound (C₆H₆N₄S₂), the expected monoisotopic mass is approximately 198.0034 u. The mass spectrum would show a molecular ion peak ([M]⁺) at this m/z value.

| Parameter | Value |

| Molecular Formula | C₆H₆N₄S₂ |

| Molecular Weight | 198.27 g/mol |

| Monoisotopic Mass | 198.0034 u |

| Expected [M]⁺ Peak | m/z ≈ 198 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance or similar spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is suitable.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent signal (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol

Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation:

-

Ensure the uATR crystal is clean by wiping it with a soft tissue soaked in isopropanol.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mode: Attenuated Total Reflectance (ATR).

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Perform a background scan of the clean ATR crystal before analyzing the sample.

Mass Spectrometry Protocol

Instrumentation: An LCQ Fleet ion trap mass spectrometer or a Xevo G2 QTof high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be introduced into the mass spectrometer via direct infusion.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: 100-150 °C.

-

Sheath Gas (N₂) Flow Rate: Arbitrary units, optimized for stable spray.

-

Scan Range: m/z 50-500.

Data Processing: The acquired mass spectrum is processed to identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry, the exact mass can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The logical flow of using these spectroscopic techniques for the structural elucidation of this compound can be visualized as follows:

Caption: Workflow for the structural characterization of this compound.

An In-depth Technical Guide to the Solubility of 2,2'-Diamino-4,4'-bithiazole in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Diamino-4,4'-bithiazole, a compound of interest in medicinal chemistry and materials science. This document details its known solubility in dimethyl sulfoxide (DMSO) and other organic solvents, and provides established experimental protocols for researchers to determine precise quantitative solubility.

Introduction to this compound

This compound is a heterocyclic compound featuring two interconnected aminothiazole rings. This structure imparts unique chemical properties that make it a valuable building block in the synthesis of various functional molecules. It is recognized for its role as a ligand in the formation of metal complexes and as a scaffold in the development of novel compounds with potential therapeutic applications.

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments consistently indicate its solubility in polar aprotic organic solvents and its insolubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Water | Insoluble[1] |

Due to the absence of specific quantitative solubility values (e.g., in mg/mL or mol/L), it is recommended that researchers experimentally determine the solubility of this compound in their specific solvent and concentration of interest. The following sections provide detailed protocols for common solubility determination methods.

Experimental Protocols for Solubility Determination

To facilitate the quantitative analysis of this compound solubility, this section outlines two standard experimental methodologies: the Shake-Flask Method for thermodynamic solubility and a general protocol for kinetic solubility assessment.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved compound in the supernatant.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, DMF, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial on an orbital shaker or vortex mixer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC method or another suitable analytical technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assessment

Kinetic solubility is often determined in drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. This method is faster than the thermodynamic approach and provides an indication of a compound's behavior in aqueous media.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

-

Multichannel pipette

Procedure:

-

Preparation of Test Solutions:

-

Add the aqueous buffer to the wells of a 96-well microplate.

-

Using a multichannel pipette, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations.

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance compared to a control indicates precipitation and thus, the kinetic solubility limit has been exceeded.

-

Synthesis Workflow of this compound

Understanding the synthesis of this compound can be crucial for its sourcing and purity assessment. A common synthetic route involves the reaction of 1,4-dibromobutanedione with thiourea.

Caption: General synthesis workflow for this compound.

The provided experimental protocol for this synthesis is as follows:

Materials:

-

1,4-dibromobutanedione (9.0 g, 0.036 mol)

-

Thiourea (5.4 g, 0.072 mol)

-

Absolute ethanol (200 mL)

-

Hot water (100 mL, 45-50 °C)

-

Concentrated aqueous ammonia (22-25%)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a stirring device, combine 1,4-dibromobutanedione, thiourea, and absolute ethanol.

-

Heat the mixture to reflux and stir for 2 hours.

-

Pour the reaction mixture into hot water.

-

Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia, which will cause a pale yellow precipitate to form.

-

Allow the precipitate to stand, then collect the crude product by filtration.

-

Recrystallize the crude product from a 3:1 (by volume) mixture of ethanol and water.

-

Dry the purified product to obtain this compound.[1]

References

Biological activities of "2,2'-Diamino-4,4'-bithiazole" and its derivatives

An In-Depth Technical Guide on the Biological Activities of 2,2'-Diamino-4,4'-bithiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. This document details their anticancer and antimicrobial properties, mechanisms of action, and includes detailed experimental protocols for key biological assays.

Chemical Identity and Properties

This compound is a heterocyclic compound composed of two aminothiazole rings linked at the 4th position. This core structure has been the subject of extensive research in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | [1] |

| Molecular Formula | C₆H₆N₄S₂ | [1] |

| Molecular Weight | 198.27 g/mol | [1] |

| CAS Number | 58139-59-6 | [1] |

| Appearance | Colorless to light yellow crystal or powder | [1] |

| Melting Point | 237-240 °C (decomposition) | [1] |

| Solubility | Soluble in DMSO and DMF; insoluble in water | [1] |

| pKa (Predicted) | 2.84 ± 0.10 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Hantzsch thiazole synthesis.[3] This method typically utilizes the reaction of an α-haloketone with a thioamide. A general synthetic workflow is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-dibromobutanedione (9.0 g, 0.036 mol)

-

Thiourea (5.4 g, 0.072 mol)

-

Absolute ethanol (200 mL)

-

Hot water (100 mL, 45-50 °C)

-

Concentrated aqueous ammonia (22-25%)

Procedure:

-

To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-dibromobutanedione, thiourea, and absolute ethanol.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Pour the reaction mixture into hot water (45-50 °C).

-

Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia under stirring. This will result in the formation of a pale yellow precipitate.

-

Allow the precipitate to stand, then collect the crude product by filtration.

-

Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).

-

Dry the purified product to yield this compound.[1]

Biological Activities

This compound and its derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of bithiazole derivatives against various human cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes involved in DNA replication and cell proliferation.

Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Other Cell Lines | Reference |

| Derivative 1 | 12.8 ± 0.6 | - | 10.4 ± 0.2 | - | ME-180 (Cervical): 11.5 ± 0.4 | [4] |

| Derivative 2 | 15.5 ± 0.3 | - | - | - | ME-180 (Cervical): 11.6 ± 0.1 | [4] |

| Derivative 3 | 0.6648 (72h) | - | - | - | MDA-MB-231 (Breast): 1.51 (72h) | [5] |

| Derivative 4 | - | - | - | - | KF-28 (Ovarian): 0.718 (72h) | [5] |

| Derivative 5 | - | - | - | - | A2780 (Ovarian): 2.34 (72h) | [5] |

| Doxorubicin | 0.75 | - | - | - | - | [6] |

Mechanism of Action: Inhibition of DNA Topoisomerase IIα

A significant mechanism of anticancer activity for some substituted 4,5'-bithiazoles is the catalytic inhibition of human DNA topoisomerase IIα.[1] This enzyme is crucial for altering DNA topology and is a major target in chemotherapy. These compounds act as competitive inhibitors of ATP, which is essential for the enzyme's function.[1] This mechanism is distinct from topoisomerase poisons like etoposide, as it does not induce double-strand DNA breaks, potentially offering a safer therapeutic profile.[1]

Caption: Inhibition of DNA Topoisomerase IIα by bithiazole derivatives.

Mechanism of Action: Induction of Apoptosis

Several novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.[7][8] This process involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.

Caption: Apoptosis induction via the mitochondrial pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bithiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.1%. After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.

Table 3: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference |

| Derivative A | 12.5 | 25 | 50 | 100 | [6] |

| Derivative B | 25 | 50 | 100 | >100 | [6] |

| Ampicillin | 0.5 | 8 | - | - | [9] |

| Fluconazole | - | - | 1 | 16 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the bithiazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a plate reader.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their potent anticancer and antimicrobial activities, coupled with diverse mechanisms of action, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with these versatile molecules. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. cbijournal.com [cbijournal.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. apec.org [apec.org]

2,2'-Diamino-4,4'-bithiazole: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Diamino-4,4'-bithiazole is a heterocyclic compound featuring two interconnected thiazole rings with amino functionalities at the 2 and 2' positions. This unique structural motif imparts a combination of desirable properties, including rigidity, planarity, and the ability to participate in a variety of chemical transformations. As a result, this compound has emerged as a valuable and versatile building block in diverse areas of organic synthesis, ranging from the development of novel conjugated polymers and metal-organic frameworks (MOFs) to the discovery of potent pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and visual representations of its utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is crucial for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₄S₂ | [1] |

| Molecular Weight | 198.27 g/mol | [1] |

| CAS Number | 58139-59-6 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 237-240 °C (decomposition) | [1] |

| Solubility | Soluble in DMSO and DMF | |

| pKa (Predicted) | 2.84 ± 0.10 | [1] |

Spectroscopic Data:

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.05 (s, 4H, NH₂), 6.75 (s, 2H, thiazole-H) | [2] |

| ¹³C NMR (DMSO-d₆) | δ 168.0 (C-NH₂), 148.0 (thiazole C-C), 105.0 (thiazole C-H) | [2] |

| FT-IR (KBr, cm⁻¹) | 3443, 3281, 3164 (N-H stretching), 3127 (C-H stretching), 1590 (C=N stretching), 1559, 1389, 1292, 1238 (skeletal vibrations of the bithiazole ring) | |

| Mass Spectrometry (EI) | The fragmentation pattern of amines often involves alpha-cleavage. For this compound, the molecular ion peak [M]⁺ is expected at m/z 198. Fragmentation may involve the loss of amino groups or cleavage of the bithiazole ring structure. | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation reaction between 1,4-dibromo-2,3-butanedione and thiourea.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

1,4-Dibromo-2,3-butanedione (9.0 g, 0.036 mol)

-

Thiourea (5.4 g, 0.072 mol)

-

Absolute Ethanol (200 mL)

-

Concentrated Ammonium Hydroxide (28-30%)

-

Deionized Water

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dibromo-2,3-butanedione (9.0 g), thiourea (5.4 g), and absolute ethanol (200 mL).

-

Heat the mixture to reflux with stirring for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 400 mL of deionized water.

-

Neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide with stirring until a pH of 8-9 is reached.

-

A pale yellow precipitate will form. Allow the suspension to stand for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash with deionized water.

-

Recrystallize the crude product from an ethanol/water mixture (3:1 v/v) to obtain pure this compound as a crystalline solid.

-

Dry the product in a vacuum oven at 60 °C overnight.

Yield: 5.9 g (83%)

Applications in Organic Synthesis

Building Block for Conjugated Polymers

The rigid and planar structure of this compound makes it an excellent monomer for the synthesis of conjugated polymers with interesting optoelectronic properties. These polymers can be prepared through various methods, including direct arylation polymerization and polycondensation reactions.

References

Unlocking the Therapeutic Potential of 2,2'-Diamino-4,4'-bithiazole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic scaffold, 2,2'-Diamino-4,4'-bithiazole, has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. Its unique structural features, including the presence of two amino groups and a bithiazole core, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into this compound and its derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Physicochemical Properties

The foundational this compound is a white to off-white crystalline solid. Its core structure consists of two thiazole rings linked at their 4 and 4' positions, with amino groups attached at the 2 and 2' positions.[1][2] This arrangement provides a rigid framework with multiple points for hydrogen bonding and further chemical derivatization.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄S₂ | [3] |

| Molecular Weight | 198.27 g/mol | [3] |

| CAS Number | 58139-59-6 | [3] |

| Melting Point | ~250 °C (decomposes) | [3] |

| Appearance | White to off-white crystal |

Synthesis of the this compound Core

The synthesis of the this compound scaffold is typically achieved through a Hantzsch-type thiazole synthesis. A common and efficient method involves the condensation reaction between 1,4-dibromo-2,3-butanedione and thiourea.[4][5]

Experimental Protocol: Synthesis of this compound[5][6]

Materials:

-

1,4-dibromo-2,3-butanedione

-

Thiourea

-

Ethanol

-

Concentrated Ammonia Solution

Procedure:

-

A mixture of 1,4-dibromo-2,3-butanedione and two equivalents of thiourea is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then neutralized with a base, typically an ammonia solution, to yield the free base of this compound.

-

The final product can be further purified by recrystallization.

Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives with significant therapeutic potential.[6]

Anticancer Activity

Derivatives of the bithiazole core have demonstrated promising anticancer activities against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

VEGFR-2 Inhibition: One of the key targets for bithiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[7][8] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2'-Diamino-4,4'-bithiazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Diamino-4,4'-bithiazole (DABT) is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring two thiazole rings linked at the 4 and 4' positions with amino groups at the 2 and 2' positions, provides multiple coordination sites, making it an excellent candidate for the formation of a wide array of metal complexes.[1][2] The bidentate chelating nature of DABT, arising from the nitrogen atoms of the thiazole rings and the amino groups, allows it to form stable complexes with a variety of transition metal ions. These complexes exhibit diverse structural features and interesting physicochemical properties, leading to potential applications in catalysis, materials science, and medicinal chemistry.[2][3] This guide provides an in-depth overview of the synthesis, coordination chemistry, and potential applications of this compound and its metal complexes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 1,4-dibromo-2,3-butanedione with thiourea.[4]

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

1,4-Dibromo-2,3-butanedione

-

Thiourea

-

Ethanol

-

Concentrated Ammonia Solution

Procedure:

-

A mixture of 1,4-dibromo-2,3-butanedione and a twofold molar excess of thiourea is refluxed in ethanol.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in hot water, and the solution is made alkaline by the addition of a concentrated ammonia solution.

-

The precipitated crude product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄S₂ | [1][2] |

| Molecular Weight | 198.27 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [5] |

| Melting Point | 250 °C (decomposes) | [1][5] |

| CAS Number | 58139-59-6 | [1][2] |

Coordination Chemistry of this compound

This compound acts as a versatile ligand, coordinating with a variety of metal ions to form complexes with diverse geometries and coordination numbers. The primary mode of coordination is through the nitrogen atoms of the thiazole rings, forming a stable five-membered chelate ring with the metal center. The exocyclic amino groups can also participate in coordination or hydrogen bonding, further stabilizing the complex structure.

Coordination with Divalent Metal Ions

DABT readily forms complexes with a range of divalent transition metal ions, including cobalt(II), nickel(II), zinc(II), cadmium(II), and mercury(II).

A general procedure for the synthesis of these complexes is outlined below.

Experimental Protocol: General Synthesis of M(DABT)X₂ Complexes

Materials:

-

This compound (DABT)

-

A salt of the desired metal (e.g., CoCl₂, NiCl₂, Zn(ClO₄)₂, CdCl₂, Hg(SCN)₂)

-

A suitable solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

-

A solution of the metal salt in a suitable solvent is prepared.

-

A solution of this compound in the same or a compatible solvent is added to the metal salt solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.

-

The reaction mixture is stirred at room temperature or gently heated for a period of time to facilitate complex formation.

-

The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried in vacuo.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent.

The structures of several of these complexes have been elucidated by single-crystal X-ray diffraction.

Table of Crystallographic Data for Selected this compound Metal Complexes

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination Geometry | Reference |

| [cis-(DABT)₂CoCl₂]·CH₃OH | - | - | Co-N: 2.120 - 2.194, Co-Cl: 2.469 - 2.499 | - | Six-coordinate | |

| [Hg(DABT)(SCN)₂] | - | - | - | - | Distorted tetrahedral |

Note: More detailed crystallographic data can be found in the cited literature.

Coordination with Other Metal Ions

Beyond divalent transition metals, this compound has also been shown to coordinate with other metal ions, such as lead(II), forming a one-dimensional coordination polymer with the formula [Pb(DABT)(μ-SCN)(μ-NO₃)]n.

Spectroscopic and Thermal Properties

The coordination of this compound to metal ions is accompanied by characteristic changes in its spectroscopic properties.

-

Infrared (IR) Spectroscopy: The IR spectra of the metal complexes typically show shifts in the vibrational frequencies associated with the thiazole ring and the amino groups, confirming the coordination of the ligand to the metal center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes in solution.[6][7]

-

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge-transfer bands, which are influenced by the coordination environment.

-

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to study the thermal stability of the complexes and to identify the loss of solvent molecules and the decomposition pathways.[8][9]

Applications of this compound and its Metal Complexes

The unique structural and electronic properties of this compound and its metal complexes make them promising candidates for a variety of applications.

Catalysis

While the catalytic applications of DABT complexes are still an emerging area of research, related metal complexes with similar structural motifs have shown promise in various catalytic transformations. The tunable nature of the metal center and the ligand environment in DABT complexes suggests their potential use in areas such as oxidation, reduction, and cross-coupling reactions.[10][11][12]

Materials Science

The ability of this compound to form coordination polymers and supramolecular assemblies with metal ions makes it a valuable building block for the design of new materials with interesting properties, such as porosity, luminescence, and magnetism.[3]

Medicinal Chemistry and Drug Development

The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this compound have been investigated for their potential as anticancer agents. The coordination of these ligands to metal ions can further enhance their biological activity.

Visualizations

Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

General Coordination of this compound to a Metal Ion

Caption: Formation of a metal complex with this compound.

Conclusion

This compound has proven to be a highly versatile and valuable ligand in the field of coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a wide range of metal ions have opened up numerous avenues for research and development. The diverse structural and electronic properties of these complexes suggest their potential for a broad spectrum of applications, from catalysis and materials science to medicinal chemistry. Further exploration of the coordination chemistry of this intriguing ligand is expected to lead to the discovery of novel compounds with tailored properties and functionalities, contributing to advancements in various scientific and technological domains.

References

- 1. This compound | 58139-59-6 | FD60849 [biosynth.com]

- 2. This compound CAS#: 58139-59-6 [m.chemicalbook.com]

- 3. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Coordination chemistry of bithiazole ligands: a comparative study of the 2,2’ and 4,4’ isomers [knowledgecommons.lakeheadu.ca]

- 9. mdpi.com [mdpi.com]

- 10. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Main group bimetallic partnerships for cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bimetallic Sites for Catalysis: From Binuclear Metal Sites to Bimetallic Nanoclusters and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2,2'-Diamino-4,4'-bithiazole: An Application Note for Researchers

Introduction

2,2'-Diamino-4,4'-bithiazole is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring two interconnected thiazole rings with amino substitutions, makes it a valuable building block for the synthesis of novel pharmaceutical agents, agrochemicals, dyes, and pigments.[1] It also serves as a ligand in coordination chemistry, enabling the formation of supramolecular aggregates with various metal ions.[2] This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | [3] |

| Molecular Formula | C₆H₆N₄S₂ | [3][4] |

| Molecular Weight | 198.27 g/mol | [3][4] |

| CAS Number | 58139-59-6 | [3][4] |

| Appearance | Colorless to light yellow crystal or powder | [3] |

| Melting Point | 237-240 °C (decomposition) | [5] |

| Solubility | Soluble in DMSO and DMF; insoluble in water | [3] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the reaction of 1,4-dibromobutanedione with thiourea in ethanol.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,4-Dibromobutanedione | 243.88 | 9.0 g | 0.036 |

| Thiourea | 76.12 | 5.4 g | 0.072 |

| Absolute Ethanol | - | 200 mL | - |

| Hot Water (45-50 °C) | - | 100 mL | - |

| Concentrated Aqueous Ammonia (22-25%) | - | As needed | - |

| Ethanol/Water (3:1 by volume) | - | As needed | - |

Experimental Procedure

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 9.0 g (0.036 mol) of 1,4-dibromobutanedione, 5.4 g (0.072 mol) of thiourea, and 200 mL of absolute ethanol.[3][4]

-

Reflux: Heat the mixture to reflux while stirring and maintain this condition for 2 hours.[3][4]

-

Precipitation: After 2 hours, pour the reaction mixture into 100 mL of hot water (45-50 °C).[3][4]

-

pH Adjustment: Under continuous stirring, add concentrated aqueous ammonia (22-25%) to the mixture until the pH reaches 8-9. The formation of a pale yellow precipitate will be observed.[3][4]

-

Isolation of Crude Product: Allow the precipitate to stand, and then collect the crude product by filtration.[3][4]

-

Recrystallization: Purify the crude product by recrystallization from a mixed solvent of ethanol and water (3:1 by volume).[3][4]

-

Drying: Dry the purified product to obtain this compound. The reported yield is 5.9 g.[4]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques, including:

-

Mass Spectrometry (MS)

-

Fourier Transform Infrared Spectroscopy (FT-IR)

Safety Precautions

-

When heated to decomposition, this compound may emit toxic fumes.[5]

-

It can cause skin and serious eye irritation.[8]

-

Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[8]

-

First Aid:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 58139-59-6 | FD60849 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 58139-59-6 [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Application Note: 1H and 13C NMR Characterization of 2,2'-Diamino-4,4'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 2,2'-Diamino-4,4'-bithiazole using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the experimental procedures for sample preparation and data acquisition. Summarized NMR data, including chemical shifts (δ), multiplicities, and assignments, are presented in a clear, tabular format for easy reference. Additionally, logical workflows and structural assignments are visualized using diagrams to aid in the interpretation of the spectral data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its role as a versatile building block for the synthesis of various bioactive molecules and functional polymers. Accurate structural elucidation and purity assessment are critical for its application in drug development and materials research. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This note details the application of ¹H and ¹³C NMR spectroscopy for the structural confirmation of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The following parameters are representative for such an analysis:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-